Acetic acid;5-methoxynaphthalen-2-ol

Description

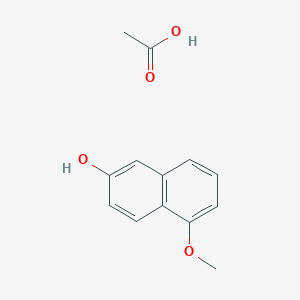

The compound "Acetic acid;5-methoxynaphthalen-2-ol" is a naphthalene derivative combining a hydroxyl (-OH) group at position 2, a methoxy (-OCH₃) group at position 5, and an acetic acid moiety. These derivatives are characterized by:

- Aromatic backbone: A naphthalene ring system providing structural rigidity and π-electron conjugation.

- Functional groups: Hydroxyl and methoxy substituents modulate electronic effects, while the acetic acid group introduces acidity (pKa ~4.76) and metal-coordination capabilities.

- Applications: Similar compounds are used in pharmaceuticals (e.g., naproxen derivatives) and environmental chemistry (e.g., uranium adsorption via carboxylate coordination).

Structure

2D Structure

Properties

CAS No. |

88053-33-2 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

acetic acid;5-methoxynaphthalen-2-ol |

InChI |

InChI=1S/C11H10O2.C2H4O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |

InChI Key |

IJRCXRHSYDUKCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.COC1=CC=CC2=C1C=CC(=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Acetic acid;5-methoxynaphthalen-2-ol with structurally related compounds:

Physicochemical Properties

- Solubility : The hydroxyl and carboxylic acid groups enhance water solubility compared to purely aromatic naphthalenes. Methoxy groups reduce polarity slightly.

- Acidity: The carboxylic acid group (pKa ~4.76) dominates acidity, while hydroxyl (pKa ~10) and methoxy (non-acidic) groups influence electronic effects.

- Coordination Chemistry: Carboxylate (-COO⁻) groups in analogous compounds (e.g., NOXA) form monodentate or bidentate complexes with metals like U(VI).

Performance in Uranium Adsorption (Comparative Data)

Studies on acetic acid-modified biochar (ASBB) highlight the role of carboxylate groups in uranium recovery. Key findings from analogous systems:

| Parameter | Acetic Acid-Modified Biochar (ASBB) | Nitric Acid-Modified Biochar | Unmodified Biochar (SBB) |

|---|---|---|---|

| U(VI) Removal Efficiency | 97.8% | 85–90% | 60–65% |

| Adsorption Capacity (mg/g) | 112.4 | 95.6 | 70.2 |

| Equilibrium Time | 5 min | 20–30 min | >60 min |

| Functional Groups | -COOH, -COO⁻ | -NO₂, -OH | -OH, -C=O |

- Mechanism: ASBB’s enhanced performance is attributed to carboxylate-U(VI) coordination (monodentate, FTIR/XPS evidence).

- Reusability : ASBB retains 93% efficiency after five cycles due to stable carboxylate binding.

Pharmacological Relevance

Q & A

Q. What are the optimal synthetic routes for preparing acetic acid;5-methoxynaphthalen-2-ol, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis involves multi-step organic reactions, such as Friedel-Crafts acylation or nucleophilic substitution, to introduce the methoxy and acetic acid groups onto the naphthalene backbone. Reaction conditions (e.g., temperature, catalyst type, and solvent polarity) critically affect yield. For example, using anhydrous AlCl₃ as a catalyst in dichloromethane at 0–5°C can minimize side reactions like over-acylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound from ketone or alcohol byproducts .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer: A combination of ¹H/¹³C NMR and FT-IR is essential for initial structural confirmation. NMR can identify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons), while IR confirms functional groups (C=O stretch ~1700 cm⁻¹). For absolute configuration, X-ray crystallography (as demonstrated for analogous methoxyphenyl acetic acid derivatives) provides precise molecular geometry and hydrogen-bonding patterns. Crystallographic data collection at low temperatures (e.g., 100 K) enhances resolution .

Q. What are the solubility characteristics of this compound in common organic solvents, and how does this affect purification?

Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in non-polar solvents (hexane). For recrystallization, a mixed solvent system (e.g., ethanol/water) is effective. Solubility tests should precede large-scale synthesis to optimize solvent selection. Differential solubility can also aid in separating it from byproducts like 5-methoxynaphthalen-2-ol using liquid-liquid extraction .

Advanced Research Questions

Q. How does the steric and electronic environment of the methoxy group influence the compound’s interaction with enzymes like cytochrome P450?

Methodological Answer: The methoxy group’s electron-donating nature enhances aromatic ring stability, potentially altering binding affinity to enzyme active sites. Molecular docking studies (e.g., AutoDock Vina) paired with kinetic assays can quantify inhibitory effects on cytochrome P450 isoforms. Competitive inhibition assays using fluorogenic substrates (e.g., 7-ethoxyresorufin) under controlled pH (7.4) and temperature (37°C) are recommended. Steric hindrance from the methoxy group may reduce metabolic oxidation rates, as seen in similar naphthol derivatives .

Q. What crystallographic techniques are employed to determine the molecular conformation and hydrogen-bonding patterns of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with Mo Kα radiation (λ = 0.71073 Å) is the gold standard. Data collection at 100 K minimizes thermal motion artifacts. Structure refinement using SHELX software reveals intermolecular interactions, such as O–H···O hydrogen bonds between the acetic acid and methoxy groups. For disordered regions, DFT calculations (B3LYP/6-311+G(d,p)) can supplement crystallographic data to validate bond lengths and angles .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Discrepancies often arise from variability in assay conditions (e.g., cell lines, concentrations). Standardizing protocols using ISO-certified cell lines (e.g., HepG2 for hepatotoxicity) and controls (e.g., dimethyl sulfoxide vehicle) is critical. Meta-analysis of existing data with tools like RevMan can identify confounding factors. For example, conflicting cytotoxicity results may stem from differences in exposure times (24 vs. 48 hours) or serum concentration in media .

Q. How can computational chemistry aid in predicting the metabolic pathways of this compound in mammalian systems?

Methodological Answer: In silico tools like GLORY or Meteor predict phase I/II metabolism. Input the SMILES string into software to simulate hydroxylation, demethylation, or glucuronidation. Molecular dynamics simulations (NAMD/GROMACS) assess binding stability to metabolic enzymes. Validation via LC-MS/MS of in vitro microsomal incubations (e.g., rat liver S9 fractions) confirms predicted metabolites. Adjust parameters for species-specific isoforms (e.g., human CYP3A4 vs. murine CYP2D) .

Q. What in vitro models are suitable for assessing the compound’s potential therapeutic effects, and how should experimental controls be designed?

Methodological Answer: 3D tumor spheroids (e.g., MCF-7 breast cancer) better mimic in vivo conditions than 2D monolayers. Dose-response curves (0.1–100 μM) with positive controls (e.g., doxorubicin) and vehicle controls (PBS) are essential. For anti-inflammatory studies, use LPS-stimulated RAW 264.7 macrophages and measure TNF-α via ELISA. Ensure >3 biological replicates to account for plate-to-plate variability. Include ROS scavengers (e.g., NAC) to differentiate direct vs. oxidative stress-mediated effects .

Q. How does the introduction of methoxy and acetic acid groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The methoxy group acts as an ortho/para-directing group, enhancing electrophilic substitution at specific positions. In SN2 reactions, the acetic acid moiety’s electron-withdrawing effect increases leaving group (e.g., Cl⁻) susceptibility. Kinetic studies (UV-Vis monitoring at λ = 260 nm) under varying pH (4–10) reveal optimal conditions for substitution. Compare reaction rates with non-substituted naphthol analogs to quantify electronic effects .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).

- Thermal stability : Heat samples (40–80°C) and monitor decomposition by TGA/DSC. The compound is stable ≤60°C but degrades above 80°C via decarboxylation. Store at –20°C in amber vials under nitrogen to prevent photooxidation and hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.